molecular formula C12H15N3O B15218817 4-(3-(1H-Imidazol-1-yl)propoxy)aniline CAS No. 88138-72-1

4-(3-(1H-Imidazol-1-yl)propoxy)aniline

Cat. No.: B15218817
CAS No.: 88138-72-1
M. Wt: 217.27 g/mol
InChI Key: FUFQPMKTPZSCFI-UHFFFAOYSA-N
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Description

4-(3-(1H-Imidazol-1-yl)propoxy)aniline is an aromatic amine derivative featuring a propoxy linker between the aniline ring and the imidazole moiety. Its synthesis typically involves reductive amination followed by nucleophilic substitution with imidazole under specific reaction conditions (e.g., KI and K₂CO₃ in acetonitrile) . Structural confirmation is achieved via NMR (¹H, ¹³C, ¹⁹F), HRMS, and IR spectroscopy .

Properties

CAS No.

88138-72-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(3-imidazol-1-ylpropoxy)aniline

InChI

InChI=1S/C12H15N3O/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9,13H2

InChI Key

FUFQPMKTPZSCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline typically involves the following steps:

    Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(1H-Imidazol-1-yl)propanol. This can be achieved by reacting imidazole with 3-chloropropanol under basic conditions.

    Coupling with Aniline: The next step involves the reaction of 3-(1H-Imidazol-1-yl)propanol with aniline. This is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-Imidazol-1-yl)propoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding imidazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.

Scientific Research Applications

4-(3-(1H-Imidazol-1-yl)propoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.

    Materials Science: It is utilized in the development of novel materials, including polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, linker groups, or core structures. Key comparisons focus on synthesis, physicochemical properties, and biological relevance.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 34d) improve lipophilicity and metabolic stability, while basic amines (e.g., piperidine in 40c) may enhance solubility .
Physicochemical Properties
Compound Melting Point Physical State Key Spectral Data (NMR) Reference
4-(3-(1H-Imidazol-1-yl)propoxy)aniline analogs Varies (oils to solids) Oils (e.g., 34d: yellow oil) or solids (e.g., 39d: cream solid) ¹H NMR (DMSO-d6): δ 7.95 (s, imidazole-H), 6.64 (d, aniline-H)
4-(1H-Imidazol-1-yl)aniline (I4A) 143–147°C White powder ¹H NMR (DMSO-d6): δ 7.95 (s, 1H), 6.64 (d, J=8.8 Hz, 2H)
4-(1H-Imidazol-1-ylmethyl)aniline 128–130°C Solid Not provided in evidence

Key Observations :

  • Thermal Stability : Direct imidazole-aniline derivatives (I4A) exhibit higher melting points than propoxy-linked analogs, likely due to stronger intermolecular hydrogen bonding .
  • Spectral Signatures : Imidazole protons (δ ~7.95 ppm) and aniline protons (δ ~6.6 ppm) are consistent across analogs, confirming structural integrity .

Biological Activity

4-(3-(1H-Imidazol-1-yl)propoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of an imidazole ring. Imidazole derivatives are known for their diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2·HCl
  • Molecular Weight : 266.73 g/mol
  • IUPAC Name : 4-(3-imidazol-1-ylpropoxy)benzaldehyde; hydrochloride

The compound's structure allows for versatile chemical modifications, enhancing its potential interactions with various biological targets.

Imidazole-containing compounds typically interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds can also modulate receptor activity, influencing various physiological processes.

Antimicrobial Activity

Research indicates that 4-(3-(1H-Imidazol-1-yl)propoxy)aniline exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Antiviral Properties

The compound has been investigated for its antiviral capabilities, particularly in inhibiting viral replication. Imidazole derivatives have been noted for their potential in targeting HIV protease.

Anticancer Activity

Studies have highlighted the anticancer potential of imidazole derivatives, including:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AntiviralInhibits HIV protease
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various imidazole derivatives, including 4-(3-(1H-Imidazol-1-yl)propoxy)aniline. The results demonstrated a strong inhibitory effect against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MiaPaCa2. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

Pharmacokinetics

Imidazole derivatives generally exhibit favorable pharmacokinetic profiles:

  • Absorption : Good absorption characteristics.
  • Distribution : Effective distribution throughout biological systems.
  • Metabolism : Varies based on structural modifications.
  • Excretion : Primarily through renal pathways.

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